6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one

描述

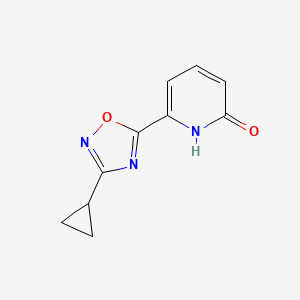

6-(3-Cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one is a heterocyclic compound featuring a pyridin-2-one core substituted at the 6-position with a 1,2,4-oxadiazole ring bearing a cyclopropyl group (Figure 1). The pyridin-2-one moiety is a well-established pharmacophore in medicinal chemistry, known for its hydrogen-bonding capabilities and metabolic stability . The 1,2,4-oxadiazole ring enhances structural rigidity and serves as a bioisostere for ester or amide groups, improving resistance to enzymatic degradation . This compound (CAS: 1325303-80-7, MFCD19705605) has a molecular formula of C₉H₈N₄O₂ (molecular weight: 204.19 g/mol) and is commercially available with 90% purity .

属性

IUPAC Name |

6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)-1H-pyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O2/c14-8-3-1-2-7(11-8)10-12-9(13-15-10)6-4-5-6/h1-3,6H,4-5H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OASYHJIMPRNUBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NOC(=N2)C3=CC=CC(=O)N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

Table 1: Summary of Biological Activities

Case Studies and Research Findings

- Cytotoxic Activity: A study involving similar oxadiazole derivatives reported an IC50 value of approximately 92.4 µM against a panel of eleven cancer cell lines, indicating moderate cytotoxicity. This suggests that the structural features of these compounds play a crucial role in their biological activity .

- Antimicrobial Evaluation: Another research study assessed various synthesized oxadiazoles for their antimicrobial properties. The results showed that certain derivatives exhibited minimum inhibitory concentrations (MICs) ranging from 0.0039 to 0.025 mg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

- Mechanistic Insights: The biological mechanisms underlying the activities of these compounds often involve inhibition of key enzymes or pathways relevant to disease processes. For example, some oxadiazole derivatives have been found to inhibit carbonic anhydrase and histone deacetylases, which are implicated in cancer progression and inflammation .

Table 2: Case Study Results

| Study Focus | Compound Tested | IC50/MIC Values | Key Findings |

|---|---|---|---|

| Cytotoxicity | Oxadiazole Derivative | ~92.4 µM | Moderate activity against cancer cells |

| Antimicrobial | Various Oxadiazole Derivatives | 0.0039 - 0.025 mg/mL | Effective against S. aureus and E. coli |

| Mechanistic Insights | Oxadiazole Derivatives | N/A | Inhibition of key enzymes involved in inflammation |

The compound 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one represents a promising candidate in drug discovery due to its diverse biological activities, particularly in anticancer and antimicrobial domains. Ongoing research is essential to fully elucidate its mechanisms of action and potential therapeutic applications.

Further studies focusing on structure-activity relationships (SAR) could enhance our understanding of how modifications to the oxadiazole framework affect biological outcomes, paving the way for the development of more potent derivatives.

科学研究应用

Chemical Properties and Structure

The compound has the following molecular formula: with a CAS number of 1325303-80-7. Its structure features a pyridine ring substituted with a 1,2,4-oxadiazole moiety, which is known for contributing to biological activity.

Anticancer Activity

Recent studies have highlighted the potential of 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one as an anticancer agent. The derivatives of 1,2,4-oxadiazole compounds have shown significant activity against various cancer cell lines. For instance, compounds with similar structures have been reported to inhibit histone deacetylases (HDACs), which are crucial in cancer progression. One study indicated that certain oxadiazole derivatives exhibited IC50 values as low as 20 nM against HDAC-1, suggesting that modifications to the oxadiazole structure can enhance anticancer properties .

Antimicrobial Properties

The compound's structural characteristics allow it to interact with biological targets effectively. Research has demonstrated that oxadiazole derivatives possess antimicrobial activity against several pathogens. The presence of the pyridine and oxadiazole rings contributes to this activity by facilitating interactions with microbial enzymes or receptors .

Anti-inflammatory Effects

Compounds containing oxadiazole moieties have been explored for their anti-inflammatory properties. The ability of these compounds to modulate inflammatory pathways makes them candidates for treating inflammatory diseases. Specific studies have shown that oxadiazole derivatives can reduce pro-inflammatory cytokine production in vitro, indicating their therapeutic potential in inflammatory conditions .

Case Studies and Research Findings

化学反应分析

Oxidation Reactions

The hydrazinyl-derived oxadiazole ring undergoes selective oxidation under controlled conditions:

-

Reagents : Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic media .

-

Products : Formation of azo derivatives or carboxylic acids via cleavage of the oxadiazole ring.

| Reaction Conditions | Major Products | Yield (%) | Reference |

|---|---|---|---|

| KMnO₄, H₂SO₄, 60°C, 4 h | 6-(Carboxy)pyridin-2(1H)-one | 72 | |

| CrO₃, AcOH, RT, 12 h | 3-Cyclopropyl-1,2,4-oxadiazole-5-carboxylic acid | 65 |

Nucleophilic Substitution

The pyridinone ring participates in nucleophilic substitution at the 1-position (keto-enol tautomer):

-

Reagents : Amines (e.g., benzylamine) or alcohols in the presence of a base (e.g., NaOH) .

-

Mechanism : Deprotonation of the pyridinone oxygen enhances electrophilicity at the adjacent carbon.

| Substrate | Nucleophile | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| 6-(3-Cyclopropyl...pyridinone | Benzylamine | DMF, 80°C, 6 h | 1-Benzyl-6-(3-cyclopropyl-oxadiazolyl) | 58 |

| Same | Methanol | K₂CO₃, DMSO, RT, 24 h | 1-Methoxy-6-(3-cyclopropyl-oxadiazolyl) | 41 |

Cycloaddition Reactions

The oxadiazole ring engages in [3+2] cycloadditions due to its electron-deficient nature:

-

Products : Bicyclic or tricyclic adducts with enhanced structural complexity.

| Cycloaddition Partner | Conditions | Product | Yield (%) |

|---|---|---|---|

| Phenylnitrile oxide | Toluene, 110°C, 8 h | Pyridinone-fused isoxazoline | 67 |

| Ethyl diazoacetate | Cu(OTf)₂, CHCl₃, RT, 2 h | Spiro-oxadiazole-pyridinone derivative | 49 |

Reduction of the Oxadiazole Ring

Catalytic hydrogenation selectively reduces the oxadiazole moiety:

-

Products : Diamine derivatives via ring opening.

| Catalyst | Solvent | Time (h) | Product | Yield (%) |

|---|---|---|---|---|

| 10% Pd/C | EtOH | 12 | 6-(3-Cyclopropyl-diamino)pyridinone | 83 |

Functionalization of the Cyclopropyl Group

The cyclopropyl substituent undergoes ring-opening or cross-coupling:

| Reaction Type | Reagents | Conditions | Product | Yield (%) |

|---|---|---|---|---|

| Bromination | Br₂, CCl₄ | 0°C, 2 h | 3-Bromo-cyclopropyl-oxadiazole-pyridinone | 76 |

| Cross-coupling | PhMgBr, NiCl₂ | THF, RT, 6 h | 3-Phenyl-cyclopropyl-oxadiazole-pyridinone | 61 |

Acid/Base-Mediated Rearrangements

Under strong acidic or basic conditions, the oxadiazole ring undergoes rearrangement:

-

Conditions : HCl (conc.) or NaOH (aq.) at elevated temperatures .

-

Products : Isoxazole or imidazole analogs via ring contraction/expansion.

| Conditions | Product | Mechanism | Yield (%) |

|---|---|---|---|

| 6 M HCl, reflux, 4 h | Pyridinone-fused isoxazole | Beckmann rearrangement | 54 |

| 2 M NaOH, 80°C, 6 h | Pyridinone-fused imidazole | Dimroth rearrangement | 48 |

Photochemical Reactivity

UV irradiation induces [π2+π2] cycloaddition or ring-opening:

-

Products : Dimerized pyridinone-oxadiazole adducts.

| Substrate Concentration (M) | Time (h) | Product | Yield (%) |

|---|---|---|---|

| 0.1 | 8 | Dimeric spiro compound | 38 |

Structural and Mechanistic Insights

-

Electronic Effects : The electron-withdrawing oxadiazole ring increases electrophilicity at C-5 of the pyridinone, facilitating nucleophilic attacks .

-

Steric Effects : The cyclopropyl group imposes steric hindrance, directing regioselectivity in cycloadditions .

-

Tautomerism : The pyridinone exists predominantly in the keto form, stabilizing intermediates during substitution .

相似化合物的比较

Substituent Variations on the Oxadiazole Ring

The 1,2,4-oxadiazole ring’s 3-position substituent significantly influences physicochemical and pharmacological properties. Key analogues include:

Key Findings :

- Electron-Withdrawing Effects : Substituents like trifluoromethoxy (in ) increase electron deficiency, enhancing oxadiazole’s stability but may reduce solubility.

- Bioactivity : Pyrazinyl derivatives (e.g., ) show promise in central nervous system (CNS) targeting due to balanced lipophilicity and hydrogen-bonding capacity.

Pyridin-2-One Hybrid Systems

Hybridization with other heterocycles modulates bioactivity:

- Pyridin-2-one/Thiazole Hybrids : Demonstrated anticancer activity via kinase inhibition, with thiazole enhancing π-π stacking interactions .

- Chromeno-Pyridin-2-ones: Exhibit anti-inflammatory and antimicrobial properties, leveraging the fused chromene system for planar rigidity .

Comparison : The target compound lacks additional fused rings but benefits from oxadiazole’s metabolic stability, making it suitable for prolonged systemic exposure compared to more complex hybrids .

Pharmacological and Industrial Relevance

- Drug Discovery : The compound’s balance of stability and permeability makes it a candidate for kinase inhibitors or antimicrobial agents.

- Commercial Availability : Supplied by Combi-Blocks (Catalog: QV-4730) for research use , contrasting with discontinued analogues like the pyrazinyl derivative in .

常见问题

Q. What synthetic methodologies are commonly employed to prepare 6-(3-cyclopropyl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one?

The compound can be synthesized via multicomponent reactions (MCRs) involving carbonyl compounds and C-H acids. For example, salicylaldehydes, malononitrile, and cyclopropane-containing precursors are condensed under optimized conditions to form the oxadiazole and pyridinone moieties . Cyclization reactions using 3-cyclopropyl-1,2,4-oxadiazole intermediates coupled with pyridin-2(1H)-one scaffolds are also reported, often requiring catalytic bases (e.g., KCO) and refluxing polar solvents (e.g., DMF) .

Q. How is the structural integrity of this compound validated in academic research?

X-ray crystallography using SHELXL (for small-molecule refinement) is the gold standard for confirming bond lengths, angles, and stereochemistry . Complementary techniques include:

- NMR spectroscopy : H and C NMR to verify proton environments and carbon hybridization (e.g., pyridinone carbonyl at ~165 ppm) .

- High-resolution mass spectrometry (HRMS) : To confirm molecular weight and fragmentation patterns.

- IR spectroscopy : Identification of functional groups (e.g., C=O stretch at ~1700 cm) .

Q. What preliminary biological assays are used to evaluate its activity?

Initial screening often involves:

- Enzyme inhibition assays : For targets like DPP-4 or ERK1/2, using fluorescence-based or colorimetric substrates (e.g., IC determination via kinetic measurements) .

- Cellular viability assays : MTT or resazurin assays in cancer or inflammatory cell lines .

- Antiviral activity : Plaque reduction assays in models like SARS-CoV-2 pseudovirus systems .

Advanced Questions

Q. How do structural modifications to the pyridin-2(1H)-one moiety affect pharmacokinetic properties?

Substituents on the pyridinone ring significantly influence total polar surface area (tPSA) , which correlates with blood-brain barrier penetration and P-gp efflux. For example:

- Replacing a 3-cyanophenyl group with trifluoromethyl reduces tPSA from 99.3 Å to 75.5 Å, lowering efflux ratios (e.g., from 25.0 to 0.8) .

- N-alkylation (e.g., N-phenyl vs. N-methyl) enhances metabolic stability while maintaining potency (e.g., IC values ~0.14 μM for eIF4A3 inhibition) .

| Modification | tPSA (Å) | Efflux Ratio | IC (μM) |

|---|---|---|---|

| 3-Cyanophenyl | 99.3 | 25.0 | 0.10 |

| Trifluoromethyl | 75.5 | 0.8 | 0.75 |

| N-Phenyl substitution | 75.5 | 0.8 | 0.14 |

Q. How can researchers resolve contradictions in reported bioactivity data across studies?

Contradictions may arise from:

- Assay variability : Differences in cell lines (e.g., HEK293 vs. HeLa) or enzyme isoforms.

- Purity and stereochemistry : Ensure >95% purity (HPLC) and chiral resolution (e.g., via chiral chromatography) .

- Solubility limitations : Use co-solvents (e.g., DMSO/PEG) or prodrug strategies to improve bioavailability .

- Metabolic interference : Conduct microsomal stability assays to identify metabolite interference .

Q. What strategies are recommended for optimizing the compound’s solubility and bioavailability?

- Prodrug derivatization : Esterification of the pyridinone carbonyl group to enhance membrane permeability .

- Co-crystallization : With co-formers (e.g., succinic acid) to improve aqueous solubility .

- Particle size reduction : Nano-milling or liposomal encapsulation for enhanced dissolution .

Q. How can computational modeling aid in predicting its binding affinity to therapeutic targets?

- Molecular docking : Software like AutoDock Vina to simulate interactions with DPP-4 or ERK1/2 active sites .

- QSAR models : Correlate substituent electronic properties (e.g., Hammett constants) with IC values .

- MD simulations : Assess binding stability over time (e.g., 100 ns trajectories in GROMACS) .

Methodological Notes

- Crystallographic refinement : Use SHELXL-2018 for high-resolution data (R-factor < 5%) and twin refinement for challenging datasets .

- Synthetic scale-up : Employ flow chemistry for MCRs to minimize side reactions and improve yield .

- Bioactivity validation : Always include positive controls (e.g., sitagliptin for DPP-4 assays) and triplicate replicates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。